

A Comparative Bioavailability Analysis of Sertraline Formulations Based on Metabolite Levels

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Compound of Interest

Compound Name: Sertraline ketone

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This guide provides a detailed comparison of the bioavailability of two different 100 mg tablet formulations of the antidepressant sertraline, with a specific focus on the pharmacokinetic profiles of both the parent drug and its primary active metabolite, N-desmethylsertraline. The data presented is derived from a pivotal bioequivalence study, offering valuable insights for researchers and professionals involved in the development and evaluation of generic drug products.

Introduction to Sertraline and its Metabolism

Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety-related conditions.[1] Following oral administration, sertraline is absorbed and undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation to form N-desmethylsertraline.[2] This major metabolite is significantly less active than the parent compound.[2] The evaluation of both sertraline and N-desmethylsertraline levels in bioequivalence studies is crucial for ensuring that generic formulations perform comparably to the innovator product, as it provides a comprehensive understanding of the drug's absorption and metabolic disposition.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for both sertraline and N-desmethylsertraline obtained from a bioequivalence study comparing a test and a reference formulation of 100 mg sertraline tablets. The study was a randomized, two-period, two-sequence, crossover clinical trial conducted in healthy volunteers.

Table 1: Pharmacokinetic Parameters of Sertraline (100 mg Tablet Formulations)

Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)	Ratio (Test/Reference)	90% Confidence Interval
C _{max} (ng/mL)	30.34 ± 9.02	31.83 ± 8.16	95.32%	88.59% - 102.58%
AUC _{0-t} (ng·h/mL)	1025.21 ± 346.57	1056.13 ± 334.83	97.07%	91.82% - 102.63%
AUC _{0-∞} (ng·h/mL)	1133.53 ± 404.32	1160.78 ± 386.45	97.65%	92.11% - 103.54%
T _{max} (h)	6.0 (4.0 - 12.0)	6.0 (4.0 - 8.0)	-	-
t _{1/2} (h)	33.05 ± 7.98	32.54 ± 7.63	-	-

C_{max}: Maximum plasma concentration; AUC_{0-t}: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC_{0-∞}: Area under the plasma concentration-time curve from time zero to infinity; T_{max}: Time to reach maximum plasma concentration (presented as median and range); t_{1/2}: Elimination half-life.

Table 2: Pharmacokinetic Parameters of N-desmethylsertraline (Following 100 mg Sertraline Tablet Administration)

Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)	Ratio (Test/Reference)	90% Confidence Interval
Cmax (ng/mL)	23.87 ± 6.95	24.91 ± 6.54	95.82%	89.83% - 102.24%
AUC0-t (ng·h/mL)	1264.43 ± 421.81	1312.87 ± 408.56	96.31%	90.89% - 102.07%
Tmax (h)	12.0 (6.0 - 24.0)	12.0 (6.0 - 24.0)	-	-

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach maximum plasma concentration (presented as median and range).

The results indicate that the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for both sertraline and N-desmethylertraline were within the conventional bioequivalence acceptance range of 80-125%.

Experimental Protocols

The presented data was obtained following a standardized experimental protocol for a bioequivalence study.

Study Design: A single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study with a washout period of 21 days between the two periods.

Subjects: Healthy adult male and female volunteers. Subjects were screened for eligibility based on medical history, physical examination, and laboratory tests.

Drug Administration: Subjects received a single oral dose of either the test or reference 100 mg sertraline tablet with water after an overnight fast.

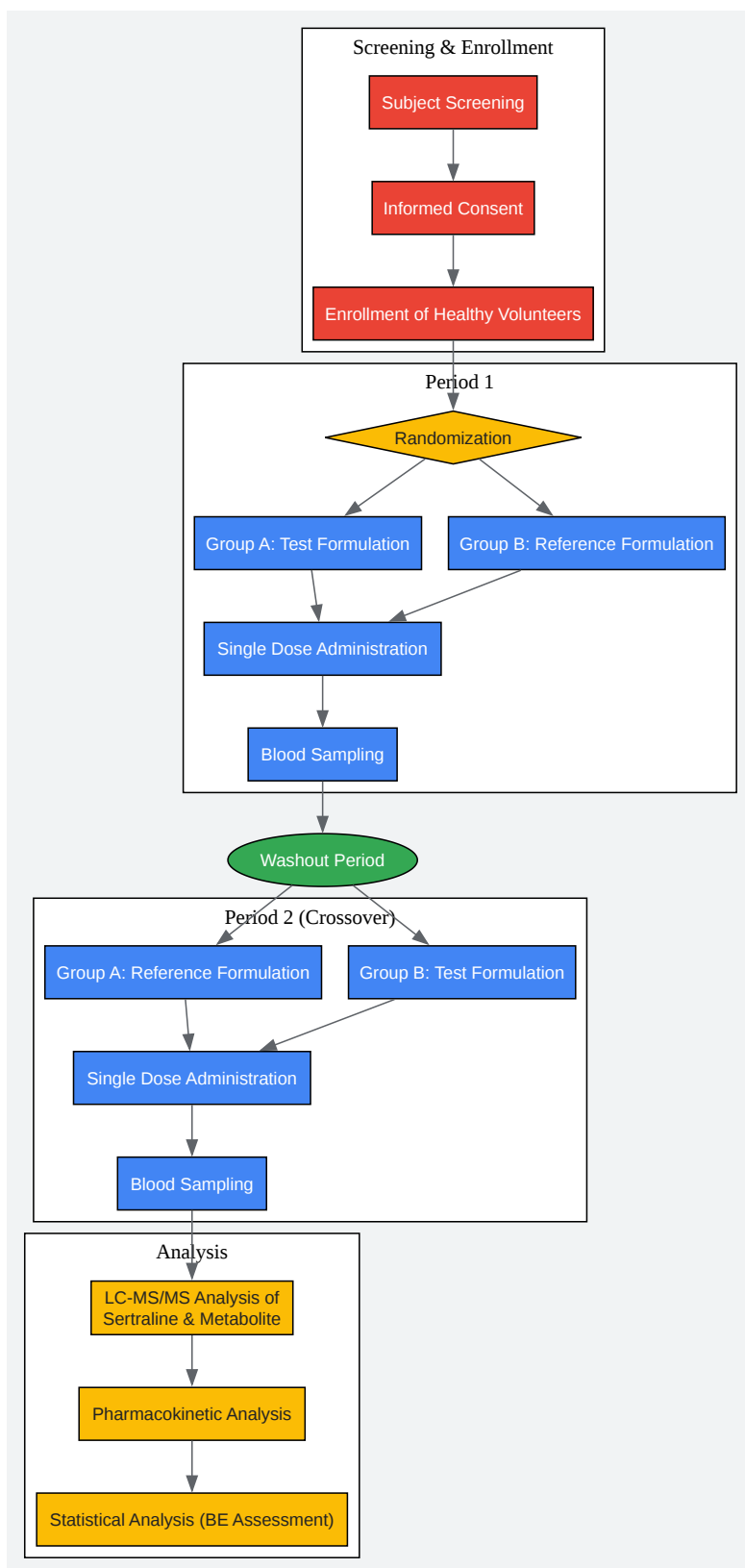
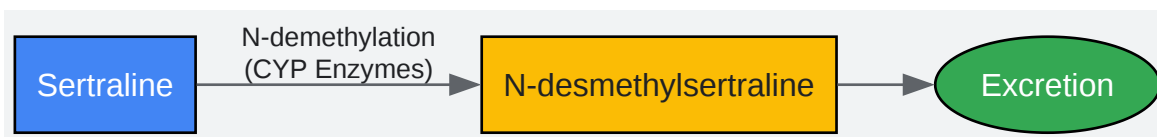
Blood Sampling: Blood samples were collected at pre-dose (0 hours) and at multiple time points post-dose up to 120 hours.

Bioanalytical Method: Plasma concentrations of sertraline and N-desmethylertraline were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters were calculated using non-compartmental methods. An analysis of variance (ANOVA) was performed on the log-transformed C_{max} and AUC data to assess the bioequivalence between the two formulations.

Visualizations

Sertraline Metabolism Pathway



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References

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